methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate
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Overview
Description
Methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate is an organic compound characterized by its nitrobenzo[d][1,3]dioxole moiety and acrylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate typically involves the esterification of (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of alternative catalysts and solvents may also be explored to improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acrylate ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylates.
Scientific Research Applications
Methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a different aromatic ring.
Methyl (E)-3-(6-chlorobenzo[d][1,3]dioxol-5-yl)acrylate: Similar structure but with a chloro substituent instead of a nitro group.
Uniqueness
Methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate is unique due to the presence of the nitrobenzo[d][1,3]dioxole moiety, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C11H9NO6 |
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Molecular Weight |
251.19 g/mol |
IUPAC Name |
methyl (E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C11H9NO6/c1-16-11(13)3-2-7-4-9-10(18-6-17-9)5-8(7)12(14)15/h2-5H,6H2,1H3/b3-2+ |
InChI Key |
TXYOYNRLFGCFCS-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
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